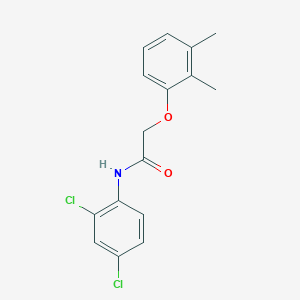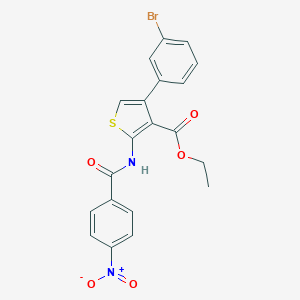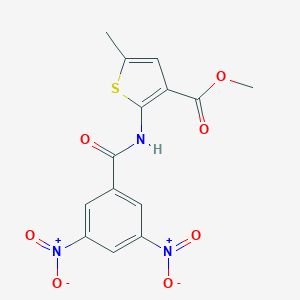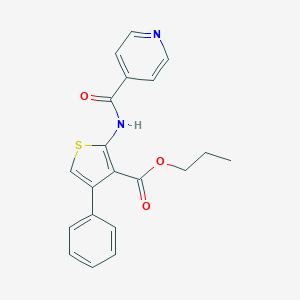![molecular formula C18H19ClN2O3 B450437 2-(4-chlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B450437.png)
2-(4-chlorophenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a methoxymethylbenzylidene moiety, making it a valuable molecule in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-3-(methoxymethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 4-chloro-4’-methoxychalcone
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
Uniqueness
2-(4-chlorophenyl)-N’-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its methoxymethylbenzylidene moiety, in particular, contributes to its potential therapeutic applications and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-12-15-9-14(5-8-17(15)24-2)11-20-21-18(22)10-13-3-6-16(19)7-4-13/h3-9,11H,10,12H2,1-2H3,(H,21,22)/b20-11+ |
InChI 键 |
MDJPHBZXWFFNCX-RGVLZGJSSA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)OC |
手性 SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl)OC |
规范 SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B450354.png)

![Ethyl 4-(2,4-dichlorophenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450361.png)
![N'-[(Z)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450363.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-4-methylbenzoate](/img/structure/B450364.png)
![3-({[4-(4-Bromophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B450366.png)
![Propyl 2-[(cyclopentylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450367.png)

![Isopropyl 4-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450369.png)
![2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450370.png)


![5-methyl-N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B450374.png)

